Comparative Physicochemical Profiling: LogP and Hydrophilicity Across PEG Chain Lengths
The lipophilicity of a linker, as measured by its partition coefficient (LogP), is a critical determinant of its solubility and can influence the pharmacokinetics of the final conjugate. The target compound (PEG2 linker) exhibits a LogP value of -1.2, placing it as an intermediate in hydrophilicity between the more lipophilic PEG3 linker (LogP 1.346) and the more hydrophilic PEG1 and PEG4 linkers (LogP -1 and -2.14, respectively) [1]. This intermediate hydrophilicity is achieved with a molecular weight of 374.5 g/mol for the core linker and 4 hydrogen bond donors [2].
| Evidence Dimension | LogP (Partition Coefficient) & Molecular Weight |
|---|---|
| Target Compound Data | LogP: -1.2; MW: 374.5 g/mol (free base) |
| Comparator Or Baseline | PEG1 (CAS 811442-85-0): LogP -1, MW 330.45 g/mol; PEG3 (CAS 359860-27-8): LogP 1.346, MW 418.55 g/mol; PEG4 (CAS 663171-32-2): LogP -2.14, MW 462.6 g/mol |
| Quantified Difference | Target is 0.2 units less hydrophilic than PEG1, 2.546 units more hydrophilic than PEG3, and 0.94 units less hydrophilic than PEG4. |
| Conditions | Predicted or computed LogP values from authoritative chemical databases (PubChem, ChemSrc). |
Why This Matters
This quantifiable difference allows researchers to select a linker with a specific hydrophilicity profile, which is crucial for balancing aqueous solubility with potential membrane interactions in cellular assays.
- [1] PubChem. Biotin PEG2 amine. XLogP3-AA: -1.2. PubChem CID 11199678. View Source
- [2] PubChem. Biotin PEG2 amine. Computed Descriptors. PubChem CID 11199678. View Source
